2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine
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Overview
Description
2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines . This method employs Cu(OTf)2 as a transition-metal catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine: Similar in structure but contains a sulfur atom instead of oxygen.
Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.
Uniqueness
2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine is unique due to its specific fusion of oxazole and pyridine rings, which imparts distinct chemical and biological properties. Its methyl group at the 2-position further differentiates it from other similar compounds.
Properties
CAS No. |
1367866-53-2 |
---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-amine |
InChI |
InChI=1S/C7H7N3O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,8H2,1H3 |
InChI Key |
KLPUNMQKEBTXQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=N2)N |
Purity |
95 |
Origin of Product |
United States |
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